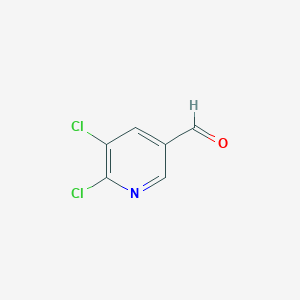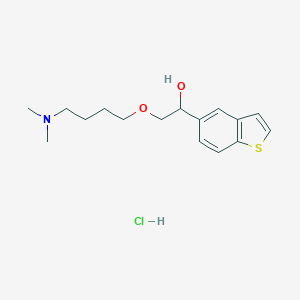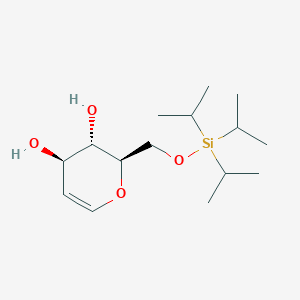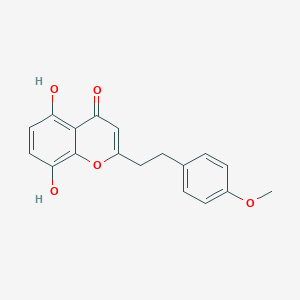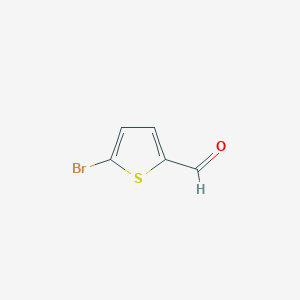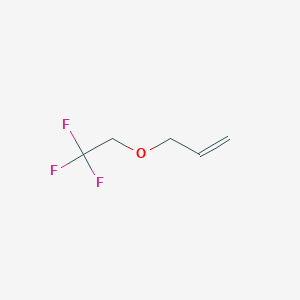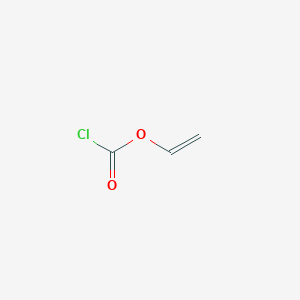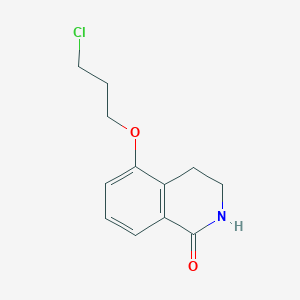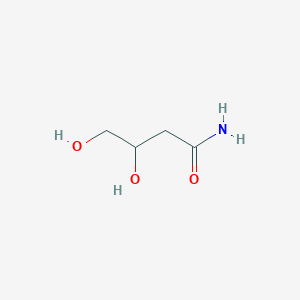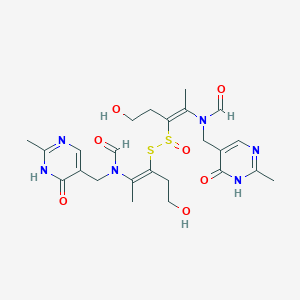
Oxythiamine disulfide monosulfoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxythiamine disulfide monosulfoxide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mécanisme D'action
Oxythiamine disulfide monosulfoxide inhibits the activity of thiamine-dependent enzymes by binding to the active site of the enzyme, thereby preventing the binding of thiamine. The inhibition of these enzymes leads to the accumulation of metabolites, which can be toxic to the cell. This mechanism of action has been exploited for the development of various therapeutic agents.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of oxythiamine disulfide monosulfoxide are dependent on the specific enzyme that is inhibited. For example, the inhibition of transketolase leads to the accumulation of glycolytic intermediates, which can be toxic to the cell. On the other hand, the inhibition of pyruvate dehydrogenase leads to the accumulation of pyruvate, which can be utilized for energy production.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of oxythiamine disulfide monosulfoxide is its specificity towards thiamine-dependent enzymes. This specificity allows for the selective inhibition of specific enzymes, which can be exploited for therapeutic purposes. However, one of the limitations of oxythiamine disulfide monosulfoxide is its potential toxicity towards normal cells, which can limit its therapeutic applications.
Orientations Futures
The potential applications of oxythiamine disulfide monosulfoxide in various areas of scientific research are vast. Some of the future directions for research include the development of novel therapeutic agents based on oxythiamine disulfide monosulfoxide, the identification of new thiamine-dependent enzymes that can be targeted by oxythiamine disulfide monosulfoxide, and the elucidation of the molecular mechanisms underlying the toxicity of oxythiamine disulfide monosulfoxide towards normal cells.
Conclusion:
In conclusion, oxythiamine disulfide monosulfoxide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. Its specificity towards thiamine-dependent enzymes allows for the selective inhibition of specific enzymes, which can be exploited for therapeutic purposes. However, its potential toxicity towards normal cells limits its therapeutic applications. Further research is needed to fully elucidate the potential applications of oxythiamine disulfide monosulfoxide in various areas of scientific research.
Méthodes De Synthèse
Oxythiamine disulfide monosulfoxide is synthesized by the oxidation of oxythiamine disulfide using hydrogen peroxide. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure the formation of the desired product. The yield of the reaction is dependent on various factors such as the concentration of the reactants, reaction time, and temperature.
Applications De Recherche Scientifique
Oxythiamine disulfide monosulfoxide has been extensively studied for its potential applications in various areas of scientific research. It has been found to be effective in inhibiting the activity of thiamine-dependent enzymes, which are involved in various metabolic pathways. This inhibition leads to the disruption of cellular processes, which can be exploited for therapeutic purposes.
Propriétés
Numéro CAS |
129228-57-5 |
|---|---|
Nom du produit |
Oxythiamine disulfide monosulfoxide |
Formule moléculaire |
C24H32N6O7S2 |
Poids moléculaire |
580.7 g/mol |
Nom IUPAC |
N-[(Z)-3-[(Z)-2-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-5-hydroxypent-2-en-3-yl]sulfinylsulfanyl-5-hydroxypent-2-en-2-yl]-N-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]formamide |
InChI |
InChI=1S/C24H32N6O7S2/c1-15(29(13-33)11-19-9-25-17(3)27-23(19)35)21(5-7-31)38-39(37)22(6-8-32)16(2)30(14-34)12-20-10-26-18(4)28-24(20)36/h9-10,13-14,31-32H,5-8,11-12H2,1-4H3,(H,25,27,35)(H,26,28,36)/b21-15-,22-16- |
Clé InChI |
MGJFQANYAQBYHO-BMJUYKDLSA-N |
SMILES isomérique |
CC1=NC=C(C(=O)N1)CN(C=O)/C(=C(/CCO)\SS(=O)/C(=C(/C)\N(CC2=CN=C(NC2=O)C)C=O)/CCO)/C |
SMILES |
CC1=NC=C(C(=O)N1)CN(C=O)C(=C(CCO)SS(=O)C(=C(C)N(CC2=CN=C(NC2=O)C)C=O)CCO)C |
SMILES canonique |
CC1=NC=C(C(=O)N1)CN(C=O)C(=C(CCO)SS(=O)C(=C(C)N(CC2=CN=C(NC2=O)C)C=O)CCO)C |
Synonymes |
OTDMS oxythiamine disulfide monosulfoxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



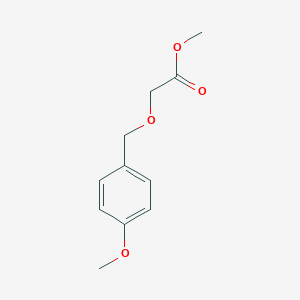
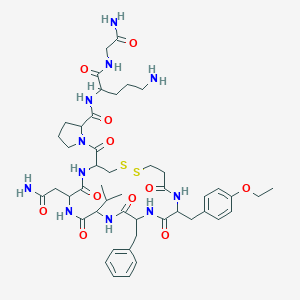
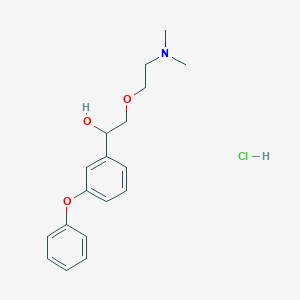
![4H,9H-Dipyrazolo[1,5-A:1',5'-D]pyrazine-4,9-dione](/img/structure/B154007.png)

